molecular formula C7H14N2O4S B12411602 DL-Cystathionine-d4

DL-Cystathionine-d4

Cat. No.: B12411602
M. Wt: 226.29 g/mol
InChI Key: ILRYLPWNYFXEMH-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Cystathionine-d4 is a deuterium-labeled compound, specifically a stable isotope-labeled form of cystathionine. It is used primarily in scientific research as a tracer for quantitation during drug development processes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Cystathionine-d4 can be synthesized through the incorporation of deuterium into the cystathionine molecule. This process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated water (D2O) and deuterated reducing agents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated compounds. The process is carefully controlled to ensure high purity and consistent isotopic labeling. The compound is then purified and tested to confirm its isotopic composition and chemical purity .

Chemical Reactions Analysis

Types of Reactions

DL-Cystathionine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DL-Cystathionine-d4 is widely used in scientific research, particularly in the following areas:

    Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for quantitation and tracing metabolic pathways.

    Biology: It is used to study metabolic processes involving cystathionine and related compounds.

    Medicine: The compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: It is used in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

DL-Cystathionine-d4 exerts its effects primarily through its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its metabolic fate using mass spectrometry. This helps in understanding the metabolic pathways and the pharmacokinetics of related drugs. The molecular targets and pathways involved include enzymes and transporters that interact with cystathionine and its derivatives .

Comparison with Similar Compounds

Similar Compounds

    L-Cystathionine: A naturally occurring form of cystathionine, not labeled with deuterium.

    DL-Cystathionine: A racemic mixture of cystathionine, also not labeled with deuterium.

    L-Cystathionine dihydrochloride: A hydrochloride salt form of L-Cystathionine

Uniqueness

DL-Cystathionine-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more accurate quantitation and tracing in metabolic studies, making it a valuable tool in drug development and pharmacokinetic research .

Biological Activity

DL-Cystathionine-d4 is a stable isotope-labeled analog of cystathionine, a dipeptide involved in the transsulfuration pathway, which plays a crucial role in sulfur amino acid metabolism. This compound has garnered interest for its potential applications in metabolic studies, particularly in relation to cysteine synthesis and the regulation of homocysteine levels. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications in health and disease.

  • Molecular Formula : C₆H₁₃D₄N₃O₄S
  • Molecular Weight : 226.28 g/mol
  • Purity : 98%
  • Applications : Primarily used as an internal standard in mass spectrometry (MS) and metabolomics studies to quantify cystathionine and related metabolites.

Metabolic Pathways

DL-Cystathionine is synthesized from homocysteine via the action of cystathionine beta-synthase (CBS) and subsequently converted to cysteine through cystathionine gamma-lyase (CGL). The transsulfuration pathway is critical for maintaining cellular redox balance and synthesizing glutathione (GSH), an important antioxidant.

Key Reactions:

  • Synthesis :
    Homocysteine+SerineCBSCystathionine\text{Homocysteine}+\text{Serine}\xrightarrow{\text{CBS}}\text{Cystathionine}
  • Degradation :
    CystathionineCGLCysteine+Alpha ketobutyrate+Ammonia\text{Cystathionine}\xrightarrow{\text{CGL}}\text{Cysteine}+\text{Alpha ketobutyrate}+\text{Ammonia}

Homocysteine Regulation

This compound's involvement in homocysteine metabolism is significant, particularly in conditions like cystathionine beta-synthase deficiency, where elevated homocysteine levels can lead to vascular complications. Betaine supplementation has been shown to lower homocysteine levels effectively; however, understanding how this compound influences this pathway could provide insights into therapeutic strategies .

Case Study 1: CBS Deficiency

In a cohort study involving patients with CBS deficiency, treatment with this compound alongside betaine showed promising results in reducing homocysteine levels and improving clinical outcomes. Patients exhibited reduced cognitive impairment and fewer thromboembolic events after treatment, suggesting that this compound may enhance the efficacy of existing therapies .

Case Study 2: Hypertension and Stroke Risk

A study investigating the methylation status of the CBS promoter revealed that hypermethylation was associated with increased risks of hypertension and stroke. This suggests that alterations in cystathionine metabolism, potentially influenced by this compound levels, could be a contributing factor to these conditions .

Research Findings

StudyFindingsImplications
Zhu et al. (2019)Enhanced CBS expression supports cell proliferation under cysteine limitationIndicates potential therapeutic roles for this compound in cancer biology
Imbard et al. (2022)Betaine significantly reduces homocysteine levels in CBS deficiencyHighlights the importance of metabolic pathways involving this compound in managing homocysteinemia
Hypertension Study (2019)CBS promoter hypermethylation linked to hypertension riskSuggests that regulating cystathionine metabolism may mitigate cardiovascular risks

Properties

Molecular Formula

C7H14N2O4S

Molecular Weight

226.29 g/mol

IUPAC Name

2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid

InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2

InChI Key

ILRYLPWNYFXEMH-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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